molecular formula C7H2F4O3 B080012 3,4,5,6-Tetrafluorosalicylic Acid CAS No. 14742-36-0

3,4,5,6-Tetrafluorosalicylic Acid

Cat. No.: B080012
CAS No.: 14742-36-0
M. Wt: 210.08 g/mol
InChI Key: WKYGDMSOKGXAAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrafluorosalicylic Acid typically involves the fluorination of salicylic acid derivatives. One common method is the direct fluorination of salicylic acid using elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes steps like halogen exchange reactions, where chlorine atoms in chlorinated salicylic acid derivatives are replaced with fluorine atoms using fluorinating agents .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrafluorosalicylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4,5,6-Tetrafluorosalicylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrafluorosalicylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate enzymatic pathways, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Other Fluorinated Salicylic Acids:

    3,4,5-Trifluorosalicylic Acid: Lacks one fluorine atom, resulting in different chemical reactivity and biological activity.

    2,4,6-Trifluorosalicylic Acid: Has fluorine atoms in different positions, leading to distinct steric and electronic effects.

Uniqueness of this compound:

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,4,5-tetrafluoro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O3/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYGDMSOKGXAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452153
Record name 3,4,5,6-Tetrafluorosalicylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14742-36-0
Record name 3,4,5,6-Tetrafluorosalicylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-Tetrafluorosalicylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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